molecular formula C10H19Cl B13191010 (1-Chlorobutan-2-YL)cyclohexane

(1-Chlorobutan-2-YL)cyclohexane

Cat. No.: B13191010
M. Wt: 174.71 g/mol
InChI Key: UAPRJXCRSFZGGK-UHFFFAOYSA-N
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Description

(1-Chlorobutan-2-YL)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring substituted with a 1-chlorobutan-2-yl group, making it a unique derivative of cyclohexane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chlorobutan-2-YL)cyclohexane can be achieved through several methods. One common approach involves the reaction of cyclohexane with 1-chlorobutane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethyl sulfoxide. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon or nickel may be employed to facilitate the reaction. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(1-Chlorobutan-2-YL)cyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Elimination: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation: The cyclohexane ring can be oxidized to form cyclohexanone or cyclohexanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

    Elimination: Potassium tert-butoxide in tert-butanol under reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Nucleophilic Substitution: Formation of butan-2-ylcyclohexane derivatives.

    Elimination: Formation of but-1-ene or but-2-ene.

    Oxidation: Formation of cyclohexanone or cyclohexanol.

Scientific Research Applications

(1-Chlorobutan-2-YL)cyclohexane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Chlorobutan-2-YL)cyclohexane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The compound’s reactivity is influenced by the electronic and steric effects of the cyclohexane ring and the 1-chlorobutan-2-yl group.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple cycloalkane with no substituents.

    1-Chlorobutane: A linear alkyl halide with a chlorine substituent.

    Cyclohexyl chloride: A cyclohexane ring with a chlorine substituent.

Uniqueness

(1-Chlorobutan-2-YL)cyclohexane is unique due to the presence of both a cyclohexane ring and a 1-chlorobutan-2-yl group. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution and elimination reactions compared to cyclohexane or 1-chlorobutane alone. The compound’s structure also allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

1-chlorobutan-2-ylcyclohexane

InChI

InChI=1S/C10H19Cl/c1-2-9(8-11)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3

InChI Key

UAPRJXCRSFZGGK-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1CCCCC1

Origin of Product

United States

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